1-Methylpiperidine-2-carboxylic acid (CAS 7730-87-2), frequently referred to as N-methylpipecolic acid or Mep, is a cyclic amino acid derivative featuring a piperidine ring with an N-methyl group and a carboxylic acid at the 2-position. In scientific procurement and industrial synthesis, it serves as a critical chiral or achiral building block. Its primary procurement value lies in its dual functionality: the carboxylic acid enables standard peptide coupling or esterification, while the tertiary amine provides a specific pKa and steric environment. It is heavily utilized as the N-terminal residue in highly potent antimitotic tubulysin payloads for antibody-drug conjugates (ADCs), as a direct precursor for amide-type local anesthetics like mepivacaine, and as a tunable headgroup in ionizable lipids for mRNA lipid nanoparticles (LNPs) [1].
Attempting to substitute 1-methylpiperidine-2-carboxylic acid with its unmethylated analog (pipecolic acid) or positional isomers fundamentally compromises downstream performance and processability. In the synthesis of tubulysin-based ADC payloads, the absence of the N-methyl group drastically alters the binding affinity to the vinca domain of tubulin, reducing cytotoxicity from the required picomolar range down to the micromolar range, thereby destroying the therapeutic window. In API manufacturing for local anesthetics like mepivacaine, using unmethylated pipecolic acid forces an additional late-stage N-alkylation step, which reduces overall yield and introduces complex impurity profiles that complicate regulatory compliance. Furthermore, in the formulation of ionizable lipids for LNPs, positional isomers fail to provide the exact steric hindrance required around the tertiary amine, preventing the precise tuning of the apparent pKa necessary for optimal endosomal escape [1].
In the synthesis of tubulysin tetrapeptides for antibody-drug conjugates (ADCs), the N-terminal residue is strictly required to be 1-methylpiperidine-2-carboxylic acid (Mep). Comparative structure-activity relationship (SAR) studies demonstrate that substituting Mep with its unmethylated analog, pipecolic acid, results in a catastrophic loss of antimitotic activity. Specifically, tubulysin derivatives incorporating the N-methylated Mep residue maintain picomolar to low-nanomolar cytotoxicity against cancer cell lines, whereas the pipecolic acid variant exhibits a 1,000-fold decrease in potency (GI50 ~ 1.1 µM)[1].
| Evidence Dimension | In vitro cytotoxicity (GI50) of tubulysin derivatives |
| Target Compound Data | Picomolar to low-nanomolar GI50 (with 1-Methylpiperidine-2-carboxylic acid / Mep) |
| Comparator Or Baseline | Pipecolic acid (des-methyl analog) |
| Quantified Difference | ~1,000-fold reduction in cytotoxicity (GI50 drops to ~1.1 µM) |
| Conditions | In vitro mammalian cancer cell line assays |
For ADC development, achieving picomolar potency is non-negotiable for therapeutic efficacy; failing to use the N-methylated precursor completely abolishes the payload's viability.
Mepivacaine is a widely used amide-type local anesthetic. Its industrial synthesis can be approached via multiple routes. Using 1-methylpiperidine-2-carboxylic acid as the starting material allows for direct amidation with 2,6-xylidine (often via an acid chloride or Grignard-activated intermediate) to yield mepivacaine in a single core coupling step. In contrast, starting from the unmethylated baseline, pipecolic acid, requires a subsequent late-stage N-alkylation (methylation) step [1]. This additional step not only reduces overall synthetic yield but also introduces N-alkylation impurities that complicate downstream purification.
| Evidence Dimension | Number of core synthetic steps to final API |
| Target Compound Data | Direct amidation (1 main step from acid/ester to mepivacaine) |
| Comparator Or Baseline | Pipecolic acid |
| Quantified Difference | Eliminates 1 late-stage N-methylation step and associated purification |
| Conditions | Industrial scale API synthesis of mepivacaine |
Procuring the pre-methylated precursor streamlines API manufacturing, directly improving yield and reducing the regulatory burden of tracking methylation impurities.
Recent advancements in lipid nanoparticles (LNPs) for mRNA delivery utilize piperidine-derived headgroups to fine-tune the ionizable lipid's pKa, a critical parameter for endosomal escape. 1-Methylpiperidine-2-carboxylic acid is specifically selected over its positional isomer, 1-methyl-4-piperidinecarboxylic acid, to synthesize distinct lipid series (e.g., 2AEOAP2)[1]. The proximity of the N-methyl amine to the carboxylic acid at the 2-position creates a sterically hindered microenvironment compared to the 4-position isomer. This structural difference shifts the apparent pKa of the formulated LNP, optimizing the protonation profile within the acidic endosome (pH ~5.5) while maintaining neutrality at physiological pH (7.4).
| Evidence Dimension | Headgroup steric hindrance and pKa tunability |
| Target Compound Data | 2-position substitution (adjacent to ionizable nitrogen) |
| Comparator Or Baseline | 1-methyl-4-piperidinecarboxylic acid (4-position substitution) |
| Quantified Difference | Altered spatial distance between the amine and lipid tail linkage, shifting LNP pKa |
| Conditions | Synthesis and formulation of ionizable lipids for mRNA LNPs |
Selecting the 2-carboxylic acid isomer provides the specific pKa and steric profile required for efficient endosomal escape, a critical bottleneck in mRNA therapeutics.
As the essential N-terminal Mep residue, 1-methylpiperidine-2-carboxylic acid is indispensable for maintaining the picomolar cytotoxicity required for tubulysin derivatives used in targeted cancer therapies. Substituting it with pipecolic acid results in a complete loss of the required therapeutic potency [1].
The compound is procured as a direct precursor for mepivacaine and related analogs, allowing for a streamlined synthesis route that avoids late-stage N-alkylation, thereby improving yield and reducing impurity tracking [2].
It is utilized as a specialized headgroup where the 2-position carboxylic acid provides the precise steric environment needed to tune the lipid's apparent pKa, ensuring efficient endosomal escape for mRNA therapeutics[3].
Irritant